molecular formula C11H15ClN2 B15068638 1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine

1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine

Cat. No.: B15068638
M. Wt: 210.70 g/mol
InChI Key: BVYKNPXXWQSEBT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine typically involves the reaction of 4-chlorobenzaldehyde with cyclobutylmethylhydrazine under acidic or basic conditions. The reaction may proceed through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazine compound.

Industrial Production Methods

Industrial production methods for hydrazines often involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(cyclobutylmethyl)hydrazine
  • 1-(4-Chlorophenyl)-1-(cyclopropylmethyl)hydrazine
  • 1-(4-Chlorophenyl)-1-(cyclohexylmethyl)hydrazine

Uniqueness

1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine is unique due to its specific structural features, such as the presence of a cyclobutylmethyl group

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-(cyclobutylmethyl)hydrazine

InChI

InChI=1S/C11H15ClN2/c12-10-4-6-11(7-5-10)14(13)8-9-2-1-3-9/h4-7,9H,1-3,8,13H2

InChI Key

BVYKNPXXWQSEBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN(C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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